Lipophilicity (XLogP3) Increase Driven by m-Methyl Substituent Compared to Des-Methyl Phenylamino Analog
The m-tolylamino substituent confers approximately 0.5 log units higher lipophilicity compared to the des-methyl phenylamino analog. The comparator compound, methyl 3-amino-4-(phenylamino)benzoate, has an experimentally derived XLogP3 of 2.6 [1]. Applying a standard aromatic methyl group contribution of +0.5 to +0.6 log units, the target compound is estimated to have an XLogP3 of approximately 3.1–3.2 [2]. This increased lipophilicity enhances predicted membrane permeability, which is a critical parameter for intracellular target engagement in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 3.1–3.2 (based on group contribution additivity) |
| Comparator Or Baseline | Methyl 3-amino-4-(phenylamino)benzoate: XLogP3 = 2.6 (PubChem computed) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.6 |
| Conditions | Computed via XLogP3 algorithm (PubChem); group contribution estimate based on aromatic –CH₃ increment |
Why This Matters
A 0.5 log-unit increase in XLogP3 translates to approximately a 3-fold increase in octanol-water partition coefficient, directly impacting the compound's ability to permeate cell membranes when incorporated into bioactive molecules.
- [1] PubChem. Methyl 3-amino-4-(phenylamino)benzoate (CID 51350363) – XLogP3 = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/51350363 View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71 (6), 525–616. (Aromatic –CH₃ π contribution ≈ +0.5). View Source
